

AG-1478 Hydrochloride: A Technical Guide to a Selective EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-1478, also known as Tyrphostin AG-1478, is a potent and highly selective, cell-permeable inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] As a member of the quinazoline class of compounds, it functions as an ATP-competitive inhibitor, effectively blocking EGFR autophosphorylation and subsequent downstream signaling cascades.[1] Its high specificity for EGFR over other receptor tyrosine kinases, such as HER2/ErbB2 and PDGFR, has established AG-1478 as an invaluable tool in cancer research for elucidating the roles of EGFR-mediated pathways in cell proliferation, survival, and differentiation.[2] This document provides a comprehensive technical overview of **AG-1478 hydrochloride**, including its mechanism of action, biochemical and cellular activity, relevant experimental protocols, and preclinical data.

Chemical and Physical Properties

AG-1478 hydrochloride is a synthetic organic compound with well-defined chemical and physical characteristics crucial for its application in experimental settings.

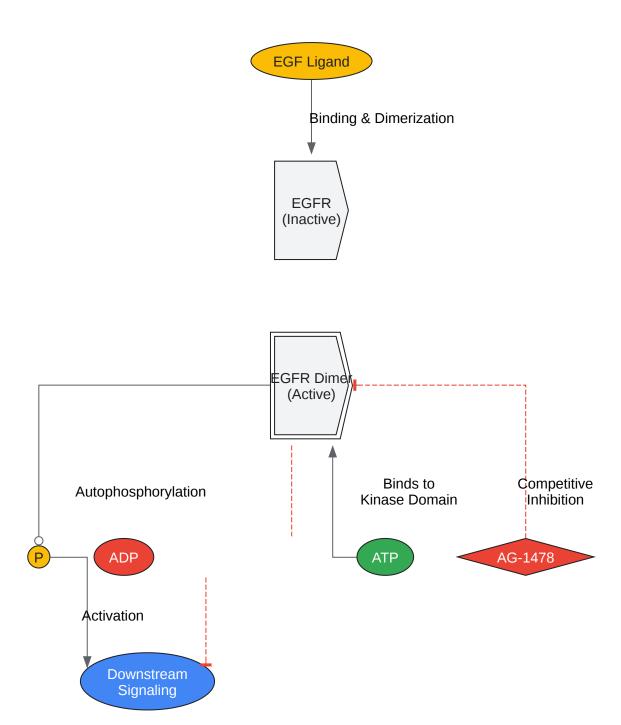


| Property | Value | Reference | |
|-------------------|---|-----------|--|
| Chemical Name | N-(3-Chlorophenyl)-6,7- dimethoxy-4-quinazolinanine hydrochloride | [2] | |
| Alternative Names | Tyrphostin AG 1478, NSC 693255 | [2][3] | |
| Molecular Formula | C16H14CIN3O2·HCI | [2] | |
| Molecular Weight | 352.22 g/mol | [2] | |
| CAS Number | 170449-18-0 | [2] | |
| Purity | ≥98% (by HPLC) | [2] | |
| Appearance | Pale yellow or white to off- white solid powder | [1][4] | |
| Solubility | Soluble in DMSO (up to 10 mM with gentle warming), Ethanol (13 mg/mL) | [2][5] | |
| Storage | Desiccate at -20°C | [2] | |

Mechanism of Action

AG-1478 exerts its inhibitory effect by competing with ATP for the binding site within the catalytic domain of the EGFR tyrosine kinase.[1] Upon binding of a ligand such as EGF, EGFR undergoes dimerization, which activates its intracellular kinase domain, leading to the autophosphorylation of specific tyrosine residues. This phosphorylation creates docking sites for adaptor proteins that initiate downstream signaling. AG-1478 blocks this initial autophosphorylation step, thereby preventing the activation of critical cell signaling pathways that drive proliferation and survival.[6] Its selectivity is a key feature; it is a highly potent inhibitor of EGFR while showing almost no activity against other kinases like HER2-Neu, PDGFR, Trk, and Bcr-Abl.[5][7]





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Caption: Mechanism of AG-1478 action on EGFR signaling.



Quantitative Data: In Vitro Activity

The potency and selectivity of AG-1478 have been quantified across numerous biochemical and cell-based assays.

| Target / Cell Line | Assay Type | IC ₅₀ Value | Reference |
|-------------------------------|-------------------------------------|------------------------|-----------|
| EGFR (cell-free) | Kinase Assay | 3 nM | [2][7] |
| ErbB2 (HER2-neu) | Kinase Assay | > 100 μM | [2][7] |
| PDGFR | Kinase Assay | > 100 μM | [2][7] |
| U87MG.ΔEGFR (glioma) | Growth Inhibition | 8.7 μΜ | [7] |
| U87MG (endogenous wtEGFR) | Growth Inhibition | 34.6 μΜ | [7] |
| U87MG.wtEGFR (overexpressed) | Growth Inhibition | 48.4 μΜ | [7] |
| NCI-H2170 (NSCLC) | Cell Proliferation | 1 μΜ | [2] |
| BaF/ERX | Mitogenesis Inhibition | 0.07 μΜ | [7] |
| LIM1215 | Mitogenesis Inhibition | 0.2 μΜ | [7] |
| MCF-7 (Breast Cancer) | Proliferation Inhibition (40 μM) | ~51% inhibition | [8] |
| MDA-MB-231 (Breast Cancer) | Proliferation Inhibition (40 μM) | ~58% inhibition | [8] |

Note: AG-1478 preferentially inhibits cells expressing a truncated, constitutively active form of EGFR (Δ EGFR) compared to wild-type (wtEGFR).[7]

Inhibition of Downstream Signaling Pathways

By blocking EGFR autophosphorylation, AG-1478 effectively prevents the recruitment and activation of downstream signaling molecules. The two primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation, and the

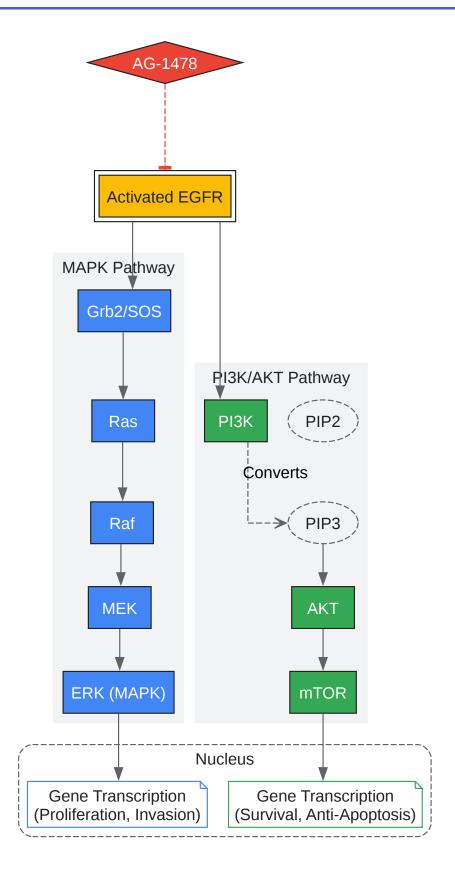






PI3K/AKT/mTOR pathway, a major regulator of cell survival and anti-apoptosis.[9][10] Studies have confirmed that treatment with AG-1478 inhibits the activation of both MAPK and Akt in various cell lines, leading to cell cycle arrest, typically at the G1 phase.[6]





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Caption: Inhibition of major EGFR downstream signaling cascades.



Experimental Protocols In Vitro EGFR Kinase Assay (TR-FRET)

This protocol outlines a method to determine the biochemical potency (IC₅₀) of AG-1478 against the purified EGFR kinase domain using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

- Reagent Preparation:
 - Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01%
 Tween-20.[11]
 - Enzyme: Dilute recombinant human EGFR kinase to the desired final concentration (e.g., 1-5 nM) in Kinase Buffer.
 - Substrate/ATP Mix: Prepare a solution in Kinase Buffer containing a biotinylated peptide substrate (e.g., Poly-GT) and ATP at its Km value.
 - AG-1478: Prepare a 10-point serial dilution series in 100% DMSO, followed by a further dilution in Kinase Buffer.
 - Stop/Detection Mix: Kinase Buffer containing EDTA (to stop the reaction), a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (SA-APC).[11]
- Assay Procedure (384-well plate):
 - \circ Add 2.5 μ L of the AG-1478 dilution to the assay wells.
 - \circ Add 2.5 μ L of the diluted EGFR enzyme solution and incubate for 15 minutes at room temperature.[11]
 - $\circ~$ Initiate the kinase reaction by adding 5 μL of the Substrate/ATP mix. Incubate for 60 minutes at room temperature.
 - Stop the reaction by adding 5 μL of the Stop/Detection Mix.[11]
 - Incubate for 60 minutes at room temperature, protected from light.



Data Acquisition:

 Read the plate on a TR-FRET-compatible reader, exciting at ~320 nm and measuring emissions at 620 nm (Europium) and 665 nm (APC).[11] The ratio of 665/620 nm is proportional to the extent of substrate phosphorylation.

Cell Viability Assay (Alamar Blue Method)

This protocol measures the effect of AG-1478 on the proliferation and viability of cancer cell lines.

- Cell Plating: Seed cells (e.g., U87MG, A549) in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[11]
- Compound Treatment:
 - Prepare serial dilutions of AG-1478 in the appropriate cell culture medium.
 - Replace the existing medium with 100 μL of the medium containing the various concentrations of AG-1478. Include a vehicle control (e.g., 0.1% DMSO).
- Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[7][11]
- Viability Assessment:
 - Add 10-20 μL of Alamar Blue (resazurin) reagent to each well.[7]
 - Incubate for 2-4 hours, or until a color change is observed in the control wells.
- Data Acquisition:
 - Measure the absorbance or fluorescence on a microplate reader according to the manufacturer's instructions.
 - Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.

In Vivo Xenograft Efficacy Study



This protocol provides a general framework for evaluating the anti-tumor activity of AG-1478 in an animal model.

- Model System: Use immunocompromised mice (e.g., nu/nu or SCID) for the study.
- Tumor Implantation: Subcutaneously implant human tumor cells (e.g., A431, U87MG.ΔEGFR) into the flank of each mouse.[7][12]
- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups with similar average tumor volumes.[13]
- Drug Formulation and Administration:
 - Formulate AG-1478 in a suitable vehicle (e.g., a solution containing DMSO, PEG300, and Tween80).
 - Administer the inhibitor or vehicle to the respective groups via a predetermined route (e.g., intraperitoneal injection, oral gavage) and schedule (e.g., daily).[13][14]
- Monitoring and Endpoints:
 - Measure tumor volumes with calipers and record mouse body weights 2-3 times per week as an indicator of toxicity.[13]
 - The study endpoint may be a specific time point or when tumors in the control group reach a predetermined maximum size.
- Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze the inhibition of EGFR phosphorylation via Western blot or immunohistochemistry.[12]

In Vivo Data and Preclinical Insights

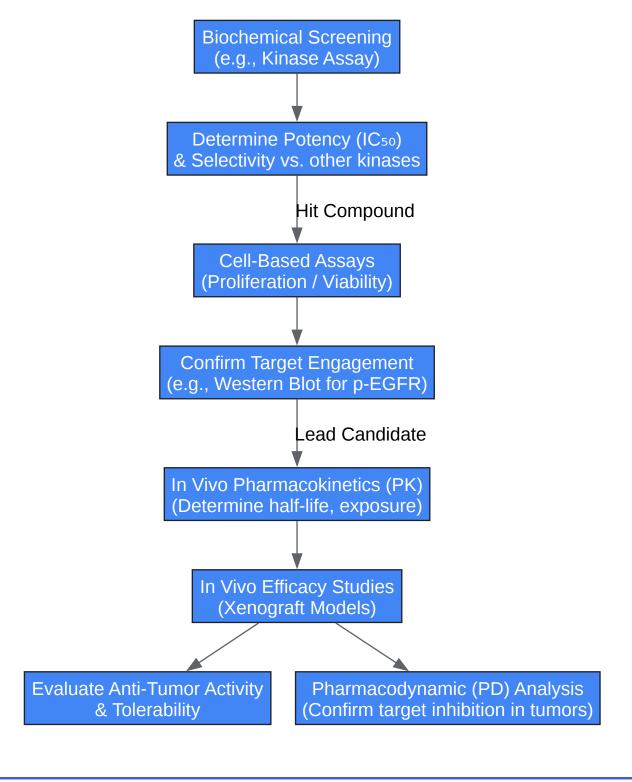
Preclinical studies in animal models have demonstrated the in vivo efficacy of AG-1478. Administration of the compound effectively blocks EGFR phosphorylation at the tumor site and inhibits the growth of xenografts that overexpress wild-type EGFR (A431) or the de2-7 EGFR variant (glioma).[7] Pharmacokinetic evaluations in mice and rats showed that AG-1478 has a plasma half-life of approximately 30-48 minutes, indicating that sustained delivery may be



necessary for prolonged inhibition.[12] Furthermore, AG-1478 has shown synergistic anti-tumor activity when combined with cytotoxic drugs or with the anti-EGFR antibody, mAb 806.[7][15]

Workflow for EGFR Inhibitor Evaluation

The evaluation of a selective EGFR inhibitor like AG-1478 follows a logical progression from initial biochemical characterization to preclinical in vivo testing.





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Caption: Standard workflow for preclinical evaluation of an EGFR inhibitor.

Conclusion

AG-1478 hydrochloride is a cornerstone research tool for investigating EGFR biology. Its high potency and selectivity for EGFR over other kinases allow for precise interrogation of EGFR-dependent signaling pathways. The comprehensive data on its in vitro and in vivo activity, combined with established experimental protocols, provide a solid foundation for its use in basic research and as a benchmark compound in the early stages of drug discovery for targeted cancer therapies.

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References

- 1. AG 1478 [sigmaaldrich.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AG-1478 LKT Labs [lktlabs.com]
- 5. AG-1478 | 153436-53-4 | EGFR | MOLNOVA [molnova.com]
- 6. EGFR tyrosine kinase inhibitor AG1478 inhibits cell proliferation and arrests cell cycle in nasopharyngeal carcinoma cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. ClinPGx [clinpgx.org]
- 10. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]



- 12. Preclinical analysis of the analinoquinazoline AG1478, a specific small molecule inhibitor of EGF receptor tyrosine kinase PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction PMC [pmc.ncbi.nlm.nih.gov]
- 15. The epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor AG1478 increases the formation of inactive untethered EGFR dimers. Implications for combination therapy with monoclonal antibody 806 PubMed [pubmed.ncbi.nlm.nih.gov]
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